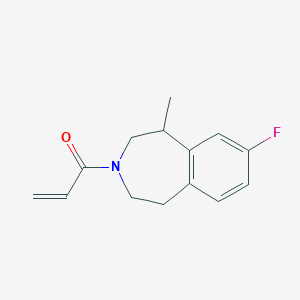
1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one, also known as FLAP, is a synthetic compound that has been widely studied for its potential therapeutic applications. FLAP belongs to the class of benzazepine derivatives, which are known for their various biological activities, including anti-inflammatory, analgesic, and antidepressant effects.
Applications De Recherche Scientifique
1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In addition, this compound has been investigated for its potential use in treating neurological disorders, such as depression and anxiety, due to its ability to modulate the levels of neurotransmitters, such as serotonin and dopamine.
Mécanisme D'action
The mechanism of action of 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one involves its ability to inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. This compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. This compound also inhibits the activity of the anti-apoptotic protein Bcl-2, which promotes cell survival and proliferation in cancer cells. Furthermore, this compound has been shown to modulate the levels of neurotransmitters, such as serotonin and dopamine, by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
Biochemical and physiological effects:
This compound has been shown to exhibit potent anti-inflammatory and anticancer effects in various in vitro and in vivo studies. This compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activity of the enzyme COX-2. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In addition, this compound has been shown to modulate the levels of neurotransmitters, such as serotonin and dopamine, leading to increased levels in the synaptic cleft.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one in lab experiments include its potent anti-inflammatory and anticancer effects, as well as its ability to modulate the levels of neurotransmitters. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity. This compound has been shown to exhibit cytotoxic effects in some cell lines, and its lack of specificity may lead to off-target effects.
Orientations Futures
For 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one research include investigating its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and administration of this compound for these diseases. In addition, the development of more specific this compound analogs may lead to improved therapeutic efficacy and reduced toxicity. Furthermore, the development of novel drug delivery systems may enhance the bioavailability and efficacy of this compound.
Méthodes De Synthèse
The synthesis of 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one involves the condensation of 7-fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-ol with prop-2-en-1-one in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which undergoes a Michael addition reaction with the prop-2-en-1-one to form this compound. The final product is obtained by purification through column chromatography.
Propriétés
IUPAC Name |
1-(7-fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-3-14(17)16-7-6-11-4-5-12(15)8-13(11)10(2)9-16/h3-5,8,10H,1,6-7,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYNGHMRYKCEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2880193.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2880195.png)
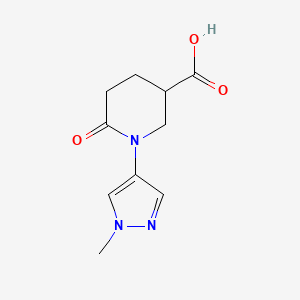
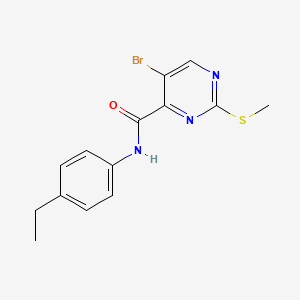
![2-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2880200.png)
![4-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide](/img/structure/B2880202.png)

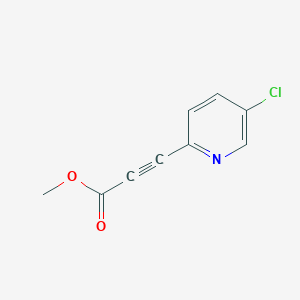
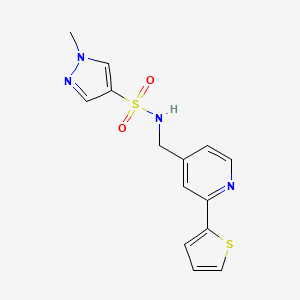
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2880208.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2880211.png)
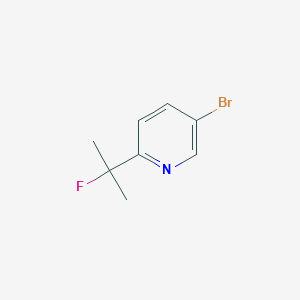
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2880214.png)
